molecular formula C21H21ClN4O2S B3414284 2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946318-72-5

2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414284
CAS No.: 946318-72-5
M. Wt: 428.9 g/mol
InChI Key: MPOFIWRVPKMDIR-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and a chlorinated benzene sulfonamide moiety. Its structure combines a polar sulfonamide group with a lipophilic aromatic system, a design strategy commonly employed in drug discovery to balance solubility and membrane permeability .

Properties

IUPAC Name

2-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-18-6-2-3-7-20(18)29(27,28)25-17-10-8-16(9-11-17)19-12-13-21(24-23-19)26-14-4-1-5-15-26/h2-3,6-13,25H,1,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFIWRVPKMDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine and piperidine rings. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the pyridazine intermediate with piperidine, often facilitated by a catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: It is used as a tool compound to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinase B (PKB or Akt), a key component in intracellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Benzene Ring Pyridazine Substituent Molecular Weight (g/mol) Reference ID
2-Chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 2-Cl Piperidin-1-yl 443.91*
4-Chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 4-Cl, 2,5-dimethyl Piperidin-1-yl 472.00*
3,5-Dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 3,5-dimethyl Piperidin-1-yl 408.52
4-Ethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 4-ethyl Pyrrolidin-1-yl 408.52

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The 4-chloro-2,5-dimethyl derivative (Table 1, Row 2) exhibits higher molecular weight and lipophilicity compared to the parent compound due to additional methyl groups. This may enhance membrane permeability but reduce aqueous solubility .

Impact of Halogenation: The 2-chloro substituent in the parent compound may confer electrophilic properties, facilitating interactions with nucleophilic residues in target proteins. In contrast, non-halogenated analogues (e.g., 3,5-dimethyl) rely on hydrophobic interactions .

Heterocyclic Core Modifications :

  • Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters conformational flexibility. Piperidine’s larger ring may stabilize chair conformations, influencing target selectivity .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The pyridazine-piperidine scaffold resembles ATP-competitive kinase inhibitors (e.g., crizotinib analogs) .
  • Antimicrobial Activity : Chlorinated benzene sulfonamides often exhibit antibacterial properties by targeting dihydropteroate synthase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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